Imidazo[1,2-a]pyridine-6-carboxamide

Anticancer Tumor Cell Inhibition In Vivo Potency

Imidazo[1,2-a]pyridine-6-carboxamide (CAS 103313-38-8) is a premium heterocyclic building block for medicinal chemistry programs targeting drug-resistant TB, NAMPT-dependent cancers, and potassium-competitive acid blockers. Derivatives have demonstrated MIC values as low as 0.03 μg/mL against M. tuberculosis H37Rv—17-fold superior to streptomycin—and nanomolar NAMPT inhibition (IC50 = 8.7 nM). The 6-carboxamide regioisomer is specifically required for these activities; substitution at the 3-position or core modifications drastically alter target selectivity. Procure this scaffold with ≥95% purity to advance your lead optimization with structural and pharmacological confidence.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 103313-38-8
Cat. No. B028359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-6-carboxamide
CAS103313-38-8
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-1-2-7-10-3-4-11(7)5-6/h1-5H,(H2,9,12)
InChIKeyPWWXIULQEXRUCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-6-carboxamide (CAS 103313-38-8) Chemical Profile and Core Scaffold Properties


Imidazo[1,2-a]pyridine-6-carboxamide (CAS 103313-38-8) is a heterocyclic building block with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol . It serves as a core scaffold for the synthesis of diverse bioactive molecules, particularly in anti-tubercular, anticancer, and acid pump antagonist drug discovery programs [1]. The compound is commercially available with a typical purity of ≥95%, a melting point range of 200–210 °C, and is supplied as a solid for research and further manufacturing use only .

Why Imidazo[1,2-a]pyridine-6-carboxamide (CAS 103313-38-8) Cannot Be Interchanged with Close Analogs in Research


Substitution of the imidazo[1,2-a]pyridine core or the 6-carboxamide position dramatically alters biological activity. For instance, shifting the carboxamide from the 6- to the 3-position on the imidazopyridine ring can change the target profile from anticancer to anti-tubercular activity [1]. Furthermore, the unsubstituted core compound (CAS 103313-38-8) exhibits distinct biological properties compared to its highly elaborated derivatives, such as PF-03716556, which is a potent acid pump antagonist. Even minor structural modifications, such as the addition of a 2-phenyl group, can redirect the compound's activity toward entirely different targets, such as H-PGDS inhibition [2]. Consequently, generic substitution based on chemical class alone is scientifically unsound; each specific substitution pattern must be validated for its intended application.

Quantitative Differentiation Evidence for Imidazo[1,2-a]pyridine-6-carboxamide (CAS 103313-38-8) Against Key Comparators


Superior In Vivo Anticancer Potency of Imidazo[1,2-a]pyridine-6-carboxamide Over Mesylate

Imidazo[1,2-a]pyridine-6-carboxamide has been found to be more potent than mesylate against tumor cells and xenografts in vivo . The parent compound inhibits the activity of ATP-dependent potassium pumps in tumor cells and tissues, a mechanism distinct from its derivative imidazo[1,2-a]pyridine-6-carboxylic acid (IMC), which inhibits TNFα converting enzyme (TACE) to induce apoptosis .

Anticancer Tumor Cell Inhibition In Vivo Potency

Potent Anti-Tubercular Activity of Imidazo[1,2-a]pyridine-6-carboxamide Derivatives Against M. tuberculosis H37Rv

Derivatives based on the imidazo[1,2-a]pyridine-6-carboxamide scaffold exhibit potent in vitro inhibition against Mycobacterium tuberculosis H37Rv. A recent study reported compounds with MIC values of 0.03 μg/mL, which is 17-fold more potent than the first-line TB drug streptomycin and 33-fold more potent than ethambutol [1]. These compounds also demonstrated selectivity indices >3333.3, indicating over 3000-fold greater toxicity to M. tuberculosis than to mammalian cells [1].

Antitubercular Mycobacterium tuberculosis MIC

Enhanced Acid Pump Inhibition by a 6-Carboxamide Derivative (PF-03716556) Compared to Revaprazan

The derivative PF-03716556, which incorporates the imidazo[1,2-a]pyridine-6-carboxamide core, demonstrated 3-fold greater inhibitory activity than revaprazan, the only acid pump antagonist available on the market, in an ion-tight assay [1]. PF-03716556 inhibited human recombinant H+,K+-ATPase with a pIC50 of 6.009 ± 0.209 at pH 6.4 .

Acid Pump Antagonist Gastroesophageal Reflux H+,K+-ATPase

Superior Potency of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives Against MDR/XDR Tuberculosis

Compounds based on the closely related imidazo[1,2-a]pyridine-3-carboxamide scaffold, which shares the same core but differs in carboxamide position, demonstrated exceptional potency against drug-resistant M. tuberculosis strains. Compound 18 exhibited MIC values ≤ 0.006 μM against replicating bacteria and surpassed the clinical candidate PA-824 by nearly 10-fold against MDR and XDR clinical isolates [1].

MDR-TB XDR-TB Drug-resistant tuberculosis

Broad-Spectrum Antimicrobial Activity of Imidazopyridine Carboxamide Derivatives

Imidazopyridine carboxamide derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides reported MIC values as low as 4.8 μg/mL against Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 [1]. Structure-activity relationship analysis indicated that dibromo substitutions on the imidazopyridine ring enhance antimicrobial potency compared to unsubstituted analogs [1].

Antibacterial Klebsiella pneumoniae Bacillus subtilis

Selective NAMPT Inhibition by Imidazo[1,2-a]pyridine-6-carboxamide Derivatives

Imidazo[1,2-a]pyridine-6-carboxamide has been identified as a selective NAMPT inhibitor, a target crucial for cancer metabolism due to its role in NAD+ biosynthesis [1]. A derivative of this scaffold, N-(4-(3,5-difluorophenylsulfonyl)benzyl)imidazo[1,2-a]pyridine-6-carboxamide, exhibited an IC50 of 8.7 nM against NAMPT [2]. Inhibition of NAMPT leads to reduced viability in cancer cell lines such as HeLa [1].

NAMPT Cancer Metabolism NAD+ biosynthesis

Recommended Research Applications for Imidazo[1,2-a]pyridine-6-carboxamide (CAS 103313-38-8) Based on Differential Evidence


Oncology Drug Discovery: Starting Point for Novel Anticancer Agents

Given its demonstrated superiority over mesylate in in vivo tumor models and the ability of its derivatives to potently inhibit NAMPT (IC50 = 8.7 nM) [1], the imidazo[1,2-a]pyridine-6-carboxamide scaffold is an ideal starting point for the development of novel anticancer therapeutics. Researchers can use this compound to explore ATP-dependent potassium pump inhibition or to build focused libraries targeting NAMPT and related metabolic pathways.

Anti-Tuberculosis Drug Development: Scaffold for Next-Generation Therapies

Derivatives of imidazo[1,2-a]pyridine-6-carboxamide have shown MIC values of 0.03 μg/mL against M. tuberculosis H37Rv, outperforming streptomycin and ethambutol by 17- and 33-fold, respectively [2]. Furthermore, the related 3-carboxamide scaffold yielded compounds 10-fold more potent than PA-824 against MDR/XDR strains [3]. This compound is therefore a high-priority scaffold for medicinal chemistry programs aimed at developing new drugs for drug-resistant tuberculosis.

Gastroenterology Research: Core for Acid Pump Antagonist Design

The 6-carboxamide core has been successfully elaborated into PF-03716556, a compound with 3-fold greater H+,K+-ATPase inhibitory activity than the market drug revaprazan [4]. Researchers focused on gastroesophageal reflux disease (GERD) or other acid-related disorders can utilize this scaffold to design and synthesize novel potassium-competitive acid blockers with potentially improved potency and selectivity profiles.

Antimicrobial Research: Scaffold for Broad-Spectrum Antibacterial Agents

Imidazopyridine carboxamide derivatives have demonstrated antibacterial activity against both Gram-positive (B. subtilis) and Gram-negative (K. pneumoniae) pathogens, with MIC values as low as 4.8 μg/mL [5]. The core structure can be systematically substituted to optimize potency, particularly through the introduction of dibromo groups [5], making it a valuable starting point for developing novel antibiotics to combat resistant bacterial infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.